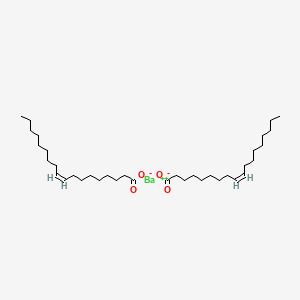
Barium oleate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Barium oleate is a chemical compound formed by the reaction of barium with oleic acid. It is an organometallic compound that is often used in various industrial and scientific applications due to its unique properties. This compound is known for its role in the stabilization of nanoparticles and its use in the preparation of other barium-based compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Barium oleate can be synthesized through a reaction between barium hydroxide and oleic acid. The reaction typically involves dissolving barium hydroxide in water and then adding oleic acid to the solution. The mixture is then heated to facilitate the reaction, resulting in the formation of this compound and water as a byproduct.
Industrial Production Methods: In industrial settings, this compound is often produced through a mechanochemical process. This involves ball-milling a mixture of barium hydroxide and oleic acid in the presence of a solvent such as heptane. The mechanical action of the ball mill helps to facilitate the reaction and produce this compound with high purity and yield .
Analyse Des Réactions Chimiques
Ligand Substitution Reactions
The oleate ligand in barium oleate can be displaced by stronger acids or chelating agents:
Reaction with Hydrochloric Acid:
Ba(oleate)2+2HCl→2oleic acid+BaCl2
Conditions:
-
Aqueous acidic environments at room temperature.
-
Quantitative recovery of oleic acid confirmed via FT-IR and NMR .
Metal-Ion Exchange:
this compound participates in metathesis reactions with transition metal salts, forming stable metal-oleate complexes (e.g., with Fe³⁺ or Pb²⁺) .
Surface Binding Dynamics
In colloidal systems, this compound demonstrates dynamic ligand behavior:
Nuclear Overhauser effect (NOESY) and diffusion-ordered (DOSY) NMR studies reveal rapid exchange between free and surface-bound oleate species .
Thermal Decomposition
Thermogravimetric analysis (TGA) indicates decomposition pathways:
| Temperature Range | Major Process | Products Formed |
|---|---|---|
| 200–300°C | Loss of coordinated solvents | Anhydrous this compound |
| 400–600°C | Oxidative cleavage of oleate chains | Barium carbonate, CO₂, H₂O |
Residual barium carbonate (BaCO₃) dominates above 600°C, confirmed by X-ray diffraction .
Comparative Reactivity
This compound’s reactivity differs from analogous metal oleates:
| Property | This compound | Lead Oleate | Sodium Oleate |
|---|---|---|---|
| Thermal Stability | Decomposes at 400°C | Decomposes at 350°C | Stable up to 250°C |
| Solubility | Insoluble in water | Partially soluble | Water-soluble |
Applications De Recherche Scientifique
Barium oleate has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other barium compounds and as a stabilizer for nanoparticles.
Biology: Employed in the preparation of biological samples for electron microscopy.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of lubricants, coatings, and as a plasticizer in polymer manufacturing.
Mécanisme D'action
The mechanism by which barium oleate exerts its effects is primarily through its ability to stabilize nanoparticles and form complexes with other molecules. The oleate group provides a hydrophobic tail that can interact with organic molecules, while the barium ion can form ionic bonds with various anions. This dual functionality allows this compound to act as a surfactant and stabilizer in various chemical processes .
Comparaison Avec Des Composés Similaires
Barium stearate: Similar to barium oleate but with a stearic acid group instead of an oleic acid group.
Barium palmitate: Contains a palmitic acid group and is used in similar applications as this compound.
Uniqueness: this compound is unique due to its specific interaction with oleic acid, which provides distinct hydrophobic properties and stability to nanoparticles. This makes it particularly useful in applications where long-chain fatty acids are required for stabilization .
Propriétés
Numéro CAS |
591-65-1 |
|---|---|
Formule moléculaire |
C36H66BaO4 |
Poids moléculaire |
700.2 g/mol |
Nom IUPAC |
barium(2+);octadec-9-enoate |
InChI |
InChI=1S/2C18H34O2.Ba/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2*9-10H,2-8,11-17H2,1H3,(H,19,20);/q;;+2/p-2 |
Clé InChI |
BHDOPTZJCSDVJE-UHFFFAOYSA-L |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].[Ba+2] |
SMILES isomérique |
CCCCCCCC/C=C/CCCCCCCC(=O)[O-].CCCCCCCC/C=C\CCCCCCCC(=O)[O-].[Ba+2] |
SMILES canonique |
CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].[Ba+2] |
Key on ui other cas no. |
591-65-1 |
Description physique |
Liquid |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















